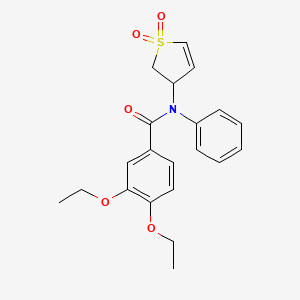

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide is a benzamide derivative characterized by a unique structural framework. The molecule features a benzamide core substituted with 3,4-diethoxy groups, an N-phenyl group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-3-26-19-11-10-16(14-20(19)27-4-2)21(23)22(17-8-6-5-7-9-17)18-12-13-28(24,25)15-18/h5-14,18H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFPXWLCGOKKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,1-dioxido-2,3-dihydrothiophene ring: This can be achieved by the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Coupling with benzamide: The dioxido-dihydrothiophene intermediate is then coupled with a benzamide derivative through a condensation reaction, often facilitated by catalysts like palladium or copper complexes.

Introduction of diethoxy groups:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxido-dihydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine or alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.

Biochemical Studies: Utilized in studies to understand the interaction of sulfur-containing heterocycles with biological macromolecules.

Industry:

Polymer Chemistry: Employed in the development of polymers with unique mechanical and thermal properties.

Agriculture: Explored as a potential agrochemical for pest control due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. The dioxido-dihydrothiophene ring can participate in redox reactions, influencing the redox state of the target molecules. Additionally, the benzamide moiety can form hydrogen bonds and hydrophobic interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Core Structure : Benzamide with a 3-methyl substituent.

- Key Differences : The N-substituent is a hydroxy-dimethyl ethyl group, acting as an N,O-bidentate directing group for metal-catalyzed C–H functionalization.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

- Relevance : Highlights the role of N-substituents in directing catalytic activity. The target compound’s dihydrothiophen sulfone may similarly influence reactivity in catalysis.

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Core Structure : Benzamide with ethoxymethoxy and dichlorophenyl groups.

- Key Differences : Etobenzanid’s ethoxymethoxy group enhances lipophilicity, whereas the target’s 3,4-diethoxy groups may offer balanced solubility. The sulfone in the target could improve oxidative stability compared to etobenzanid’s ether linkage.

NAT-1 and NAT-2 (Thiazolidinone Nicotinamides)

- Core Structure: Nicotinamide with thiazolidinone rings.

- NAT compounds’ methoxy and tert-butyl groups contrast with the target’s diethoxy substituents.

Physicochemical and Functional Properties

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxido-dihydrothiophene ring and a phenylbenzamide moiety. Its molecular formula is with a molecular weight of 418.5 g/mol. The IUPAC name for this compound is:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may modulate enzyme activity or receptor function through binding interactions. This modulation can lead to diverse biological effects including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle progression. The specific mechanisms involved typically include:

- Inhibition of cell proliferation : Targeting signaling pathways associated with cell growth.

- Induction of apoptosis : Activating intrinsic apoptotic pathways leading to programmed cell death.

Anti-inflammatory Effects

Anti-inflammatory activity has been observed in compounds containing thiophene structures. The proposed mechanisms include:

- Inhibition of pro-inflammatory cytokines : Reducing the levels of TNF-alpha and IL-6.

- Blocking NF-kB signaling : Preventing the transcriptional activation of inflammatory genes.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related thiophene derivatives. The results demonstrated that these compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through caspase activation pathways .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of thiophene derivatives. It reported that these compounds significantly reduced edema in animal models by inhibiting leukocyte migration and cytokine release .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.